molecular formula C11H12N2O2 B555880 D-Tryptophan CAS No. 153-94-6

D-Tryptophan

Cat. No.: B555880
CAS No.: 153-94-6
M. Wt: 204.22 g/mol
InChI Key: QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Description

D-Tryptophan is one of the stereoisomers of the amino acid tryptophan. It is an essential amino acid in the human diet, encoded in the standard genetic code as the codon UGG. The distinguishing structural characteristic of tryptophan is that it contains an indole functional group. The D-stereoisomer is occasionally found in naturally produced peptides, such as the marine venom peptide contryphan .

Mechanism of Action

Target of Action

D-Tryptophan is an essential amino acid that primarily targets the D-amino-acid oxidase in humans . This enzyme regulates the level of the neuromodulator D-serine in the brain and contributes to dopamine synthesis . This compound also has high activity towards D-DOPA .

Mode of Action

This compound interacts with its primary target, D-amino-acid oxidase, to regulate the level of D-serine in the brain . This interaction contributes to dopamine synthesis, suggesting a role in neurotransmission

Biochemical Pathways

This compound is involved in several biochemical pathways. The primary pathway is the kynurenine pathway , which is responsible for the degradation of over 95% of tryptophan . Other pathways include the 5-hydroxytryptamine pathway and the indole pathway . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It is known that this compound is a small molecule with a chemical formula of c11h12n2o2

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial role in regulating the level of the neuromodulator D-serine in the brain . It also contributes to dopamine synthesis, suggesting a role in neurotransmission . Moreover, the metabolites produced via this compound metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiome plays a significant role in the metabolism of dietary tryptophan . About 5% of dietary tryptophan is metabolized by gut microbes . Changes in the gut microbiome can therefore influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tryptophan can be synthesized through various methods, including chemical synthesis and enzymatic resolution. One common method involves the use of a molecularly imprinted self-supported membrane (MISM) for the enantioseparation of racemic tryptophan. This method uses natural polymer sodium alginate as the functional polymer, water as the solvent, and calcium chloride as the crosslinking agent .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of this compound through metabolic pathways that convert precursor molecules into the desired amino acid.

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidative cyclization reactions, where reagents such as N-sulfonyl oxaziridine enable two-electron oxidation and cyclization on the indole side chain .

Common Reagents and Conditions:

    Oxidation: Reagents like N-sulfonyl oxaziridine are used for selective oxidation of the indole side chain.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.

    Substitution: Substitution reactions can involve reagents like halogens or alkylating agents to modify the indole ring.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated indole compounds.

Comparison with Similar Compounds

    L-Tryptophan: The L-stereoisomer of tryptophan, which is more commonly found in nature and is used in protein biosynthesis.

    5-Hydroxytryptophan (5-HTP): A derivative of tryptophan that is a precursor to serotonin.

    Melatonin: A hormone derived from tryptophan that regulates sleep-wake cycles.

Uniqueness: D-Tryptophan is unique in its ability to inhibit bacterial biofilm formation and its specific interactions with NMDA receptors. Unlike L-Tryptophan, which is primarily involved in protein synthesis, this compound has specialized roles in modulating neurotransmitter levels and controlling bacterial growth .

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Source PubChem
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InChI Key

QIVBCDIJIAJPQS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
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Molecular Formula

C11H12N2O2
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DSSTOX Substance ID

DTXSID0021418
Record name DL-Tryptophan
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Molecular Weight

204.22 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Tryptophan
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Boiling Point

289.00 to 291.00 °C. @ 760.00 mm Hg
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CAS No.

54-12-6, 27813-82-7, 73-22-3
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Melting Point

293 °C
Record name (±)-Tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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